KH-CB19
KH-CB19
KH-CB19 is a potent and selective inhibitor of CDC2-like kinase (CLK) 1 and 4. KH-CB19 suppresses serine/arginine-rich protein phosphorylation by CLKs under proinflammatory conditions.
Brand Name:
Vulcanchem
CAS No.:
1354037-26-5
VCID:
VC0531743
InChI:
InChI=1S/C15H13Cl2N3O2/c1-3-22-15(21)14-11(8(6-18)7-19)9-4-5-10(16)12(17)13(9)20(14)2/h4-6H,3,18H2,1-2H3/b8-6-
SMILES:
O=C(C(N1C)=C(/C(C#N)=C\N)C2=C1C(Cl)=C(Cl)C=C2)OCC
Molecular Formula:
C15H13Cl2N3O2
Molecular Weight:
338.19
KH-CB19
CAS No.: 1354037-26-5
Inhibitors
VCID: VC0531743
Molecular Formula: C15H13Cl2N3O2
Molecular Weight: 338.19
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1354037-26-5 |
---|---|
Product Name | KH-CB19 |
Molecular Formula | C15H13Cl2N3O2 |
Molecular Weight | 338.19 |
IUPAC Name | ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methylindole-2-carboxylate |
Standard InChI | InChI=1S/C15H13Cl2N3O2/c1-3-22-15(21)14-11(8(6-18)7-19)9-4-5-10(16)12(17)13(9)20(14)2/h4-6H,3,18H2,1-2H3/b8-6- |
Standard InChIKey | CXJCGSPAPOTTSF-VURMDHGXSA-N |
SMILES | O=C(C(N1C)=C(/C(C#N)=C\N)C2=C1C(Cl)=C(Cl)C=C2)OCC |
Appearance | Solid powder |
Description | KH-CB19 is a potent and selective inhibitor of CDC2-like kinase (CLK) 1 and 4. KH-CB19 suppresses serine/arginine-rich protein phosphorylation by CLKs under proinflammatory conditions. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | KH-CB19; KH CB19; KHCB19. |
Reference | 1: Jain P, Karthikeyan C, Moorthy NS, Waiker DK, Jain AK, Trivedi P. Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease. Curr Drug Targets. 2014 May;15(5):539-50. Review. PubMed PMID: 24568585. 2: Fedorov O, Huber K, Eisenreich A, Filippakopoulos P, King O, Bullock AN, Szklarczyk D, Jensen LJ, Fabbro D, Trappe J, Rauch U, Bracher F, Knapp S. Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing. Chem Biol. 2011 Jan 28;18(1):67-76. doi: 10.1016/j.chembiol.2010.11.009. PubMed PMID: 21276940; PubMed Central PMCID: PMC3145970. 3: Grant SK, Lunney EA. Kinase inhibition that hinges on halogen bonds. Chem Biol. 2011 Jan 28;18(1):3-4. doi: 10.1016/j.chembiol.2011.01.003. PubMed PMID: 21276931. |
Last Modified | Aug 20 2021 |
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